N-(2-methoxyphenyl)-4-propylbenzamide
Description
N-(2-Methoxyphenyl)-4-propylbenzamide is a benzamide derivative characterized by a 4-propyl-substituted benzoyl group and a 2-methoxyphenyl moiety attached via the amide nitrogen. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 269.34 g/mol. Structurally, the benzamide ring features a propyl group at the para position (C4), while the amide nitrogen is bonded to a 2-methoxyphenyl group. This configuration imparts distinct physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) due to the alkyl chain and aromatic methoxy group.
Benzamides are frequently explored in medicinal chemistry for their bioactivity, such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-6-13-9-11-14(12-10-13)17(19)18-15-7-4-5-8-16(15)20-2/h4-5,7-12H,3,6H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPJXCYGANZIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4-propylbenzamide typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 2-methoxyaniline with 4-propylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include:
Batch or continuous flow reactors: These reactors ensure efficient mixing and temperature control.
Optimization of reaction conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-methoxyphenyl)-4-propylbenzamide can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-methoxyphenyl)-4-propylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the design of new drugs or as a probe to study biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. It may serve as a lead compound in drug discovery programs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It may also be employed in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(2-Isopropylphenyl)-4-Methoxybenzamide ()
- Molecular Formula: C₁₇H₁₉NO₂ (same as target compound).
- Key Differences :
- Benzamide Substituent : 4-methoxy vs. 4-propyl in the target.
- Amide-Attached Phenyl : 2-isopropyl vs. 2-methoxy in the target.
- Impact: The methoxy group enhances polarity, reducing lipophilicity (logP ~2.8) compared to the target’s propyl chain.
N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide ()
- Molecular Formula: C₁₅H₁₄ClNO₂.
- Key Differences :
- Benzamide Substituents : 2-methoxy and 4-methyl vs. 4-propyl.
- Amide-Attached Phenyl : 4-chloro vs. 2-methoxy.
- Impact :
- The chloro group is electron-withdrawing, increasing electrophilicity of the benzamide carbonyl, which may enhance reactivity in nucleophilic substitutions.
- Fluorescence studies in show that electron-donating groups (e.g., methoxy) enhance fluorescence intensity, suggesting the target’s propyl group might reduce such effects.
N-(2-((4-Chlorobenzyl)Amino)-1-(4-Methoxyphenyl)-2-Oxoethyl)-4-Methyl-N-Propylbenzamide ()
- Molecular Formula : C₂₇H₂₉ClN₂O₃.
- Key Differences :
- Complexity : Additional chlorobenzyl and oxoethyl groups.
- Substituents : 4-methyl and N-propyl on benzamide vs. 4-propyl in the target.
- Synthesized via a multicomponent reaction, contrasting with simpler amide coupling methods used for the target.
25X-NBOMe Series ()
- Example: 25I-NBOMe (C₁₉H₂₄INO₃).
- Key Differences : Phenethylamine backbone vs. benzamide.
- Impact :
Data Tables: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Notable Properties/Activity |
|---|---|---|---|---|---|
| N-(2-Methoxyphenyl)-4-propylbenzamide | C₁₇H₁₉NO₂ | 269.34 | 4-propyl, 2-methoxyphenyl | ~3.5 | Moderate lipophilicity |
| N-(2-Isopropylphenyl)-4-methoxybenzamide | C₁₇H₁₉NO₂ | 269.34 | 4-methoxy, 2-isopropylphenyl | ~2.8 | Reduced receptor binding steric bulk |
| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | C₁₅H₁₄ClNO₂ | 283.73 | 2-methoxy, 4-methyl, 4-chlorophenyl | ~3.2 | Fluorescent, electrophilic carbonyl |
| 25I-NBOMe | C₁₉H₂₄INO₃ | 441.31 | 2-methoxyphenyl, 4-iodo-2,5-dimethoxy | ~4.1 | Serotonin 5-HT₂A agonism |
Research Findings and Implications
- Synthetic Routes : The target compound can likely be synthesized via amide coupling (e.g., DCC/HOBt) between 4-propylbenzoic acid and 2-methoxyaniline, akin to methods in .
- Metabolic Considerations: The 2-methoxyphenyl group may undergo oxidative metabolism similar to o-anisidine, generating genotoxic metabolites like N-(2-methoxyphenyl)hydroxylamine (). This highlights the need for toxicity profiling.
- Biological Activity : Unlike the 25X-NBOMe series, the benzamide core may favor enzyme inhibition (e.g., kinases) over receptor agonism, as seen in other benzamide derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
